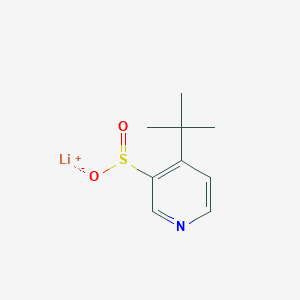

lithium(1+) ion 4-tert-butylpyridine-3-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate is a chemical compound with the molecular formula C9H14LiNO2S and a molecular weight of 207.22 . It is also known by its CAS number 2219379-35-6 .

Molecular Structure Analysis

The molecular structure of lithium(1+) ion 4-tert-butylpyridine-3-sulfinate involves lithium ions (Li+), which are smaller in diameter and can easily displace K+ and Na+ and even Ca+2, despite its greater charge, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .

Direcciones Futuras

The future of lithium-ion batteries and related compounds like lithium(1+) ion 4-tert-butylpyridine-3-sulfinate is promising. Research is ongoing to address the stability problems caused by water, oxygen, light, and heat, as well as the instability of metal oxide/perovskites interface . The development of the next generation of batteries will play a vital role in future use of electrical energy .

Mecanismo De Acción

Target of Action

Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate (LiTBPS) is a salt composed of a lithium cation and a 4-tert-butylpyridine-3-sulfinate anion. The primary target of LiTBPS is the anode material in lithium-ion batteries .

Mode of Action

LiTBPS interacts with its target by providing abundant sites for lithium adsorption . The oxygen and nitrogen atoms in the TpBpy framework, a two-dimensional covalent organic framework (2D-COF) containing pyridine units, provide these sites . The interlayer structure of TpBpy also provides space for the intercalation of lithium ions .

Biochemical Pathways

energy storage pathway of lithium-ion batteries . Each unit cell of TpBpy can hold 20 lithium atoms, contributing to the high specific capacity value of the battery .

Pharmacokinetics

physical properties , such as its molecular weight and structure, influence its performance in lithium-ion batteries .

Result of Action

The result of LiTBPS’s action is the enhanced performance of lithium-ion batteries . An activation effect can be observed, and a high specific capacity value (365 mA h g −1) is recorded at a current density of 1 A g −1 .

Action Environment

The action of LiTBPS is influenced by the environment within the lithium-ion battery . Factors such as the battery’s temperature, charge-discharge cycles, and the presence of other materials can affect the efficacy and stability of LiTBPS .

Propiedades

IUPAC Name |

lithium;4-tert-butylpyridine-3-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.Li/c1-9(2,3)7-4-5-10-6-8(7)13(11)12;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBTLQMIIMGMNMV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)C1=C(C=NC=C1)S(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12LiNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 4-tert-butylpyridine-3-sulfinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide](/img/structure/B6604006.png)

![tert-butyl N-({4-formyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate](/img/structure/B6604032.png)

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)